molecular formula C23H17ClFN7O3 B2502610 2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1020488-36-1

2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2502610
CAS No.: 1020488-36-1
M. Wt: 493.88
InChI Key: KVATZGYLFMVYSN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The search results did not provide specific information on the chemical reactions involving this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, and solubility, were not found in the search results .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study has revealed the synthesis of novel pyrazole derivatives, which show promising results in antimicrobial and anticancer activities. These compounds, derived from a similar chemical structure to the one , exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Anti-Inflammatory Activity

Another research effort led to the synthesis of derivatives that showed significant anti-inflammatory activity. This exploration into the chemical structure related to our compound of interest points to its potential utility in developing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).

Antioxidant Activity

Further research has been conducted on the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, demonstrating the antioxidant activity of these compounds. This suggests the compound's potential role in creating antioxidants that could mitigate oxidative stress-related diseases (A. El‐Mekabaty, 2015).

Antitumor Evaluation

In vitro cytotoxic activity of certain derivatives has also been evaluated, with one compound showing appreciable cancer cell growth inhibition against various cancer cell lines. This highlights the compound's potential as a lead structure for developing new anticancer agents (M. M. Al-Sanea, D. G. Parambi, & others, 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s important to note that the mechanism of action can vary greatly depending on the intended use of the compound .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s crucial to handle all chemical compounds with care and follow appropriate safety protocols .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN7O3/c1-13-10-19(27-20(33)12-35-17-8-2-14(24)3-9-17)32(30-13)23-28-21-18(22(34)29-23)11-26-31(21)16-6-4-15(25)5-7-16/h2-11H,12H2,1H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVATZGYLFMVYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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